3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-CHLOROPHENYL)-2-({[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-2-({[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and triazolyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, triazole derivatives, and sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the quinazolinone core, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups, leading to derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of this compound suggests it may have similar applications.
Medicine
In medicine, compounds like 3-(2-CHLOROPHENYL)-2-({[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for drug development.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to specific enzymes or receptors, inhibiting their activity. This can lead to various biological outcomes, such as the inhibition of cell proliferation in cancer or the suppression of microbial growth.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A simpler quinazolinone derivative with known biological activities.
2-Chlorophenylquinazolinone: A related compound with a similar structure but lacking the triazole and cyclohexyl groups.
Triazole-quinazolinone hybrids: Compounds that combine the quinazolinone core with triazole rings, similar to the compound .
Uniqueness
The uniqueness of 3-(2-CHLOROPHENYL)-2-({[4-CYCLOHEXYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4(3H)-QUINAZOLINONE lies in its complex structure, which combines multiple pharmacophores
Properties
Molecular Formula |
C29H24Cl3N5OS |
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Molecular Weight |
597.0 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-[[4-cyclohexyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]quinazolin-4-one |
InChI |
InChI=1S/C29H24Cl3N5OS/c30-18-14-15-20(23(32)16-18)27-34-35-29(36(27)19-8-2-1-3-9-19)39-17-26-33-24-12-6-4-10-21(24)28(38)37(26)25-13-7-5-11-22(25)31/h4-7,10-16,19H,1-3,8-9,17H2 |
InChI Key |
AYXXWGQLZYXDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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